1-(3-Iodophenyl)tetrazole
Overview
Description
1-(3-Iodophenyl)tetrazole is a heterocyclic compound featuring a tetrazole ring substituted with an iodophenyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Iodophenyl)tetrazole can be synthesized through several methods. One common approach involves the cycloaddition reaction of 3-iodobenzonitrile with sodium azide in the presence of a catalyst such as zinc chloride. The reaction typically occurs in a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Safety measures are crucial due to the involvement of azides and other potentially hazardous reagents .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Iodophenyl)tetrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Cycloaddition Reactions: The tetrazole ring can engage in cycloaddition reactions, forming complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, and other nucleophiles are commonly used.
Cycloaddition: Catalysts like zinc chloride and solvents like dimethylformamide are typical.
Major Products Formed:
Scientific Research Applications
1-(3-Iodophenyl)tetrazole has diverse applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active molecules, including potential antifungal and antibacterial agents.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and as a building block for advanced materials.
Biological Studies: Its derivatives are studied for their potential as enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 1-(3-Iodophenyl)tetrazole and its derivatives often involves interaction with specific molecular targets:
Comparison with Similar Compounds
1-(4-Iodophenyl)tetrazole: Similar in structure but with the iodine atom at the 4-position.
1-(3-Bromophenyl)tetrazole: Contains a bromine atom instead of iodine.
1-(3-Chlorophenyl)tetrazole: Contains a chlorine atom instead of iodine.
Uniqueness: 1-(3-Iodophenyl)tetrazole is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .
Properties
IUPAC Name |
1-(3-iodophenyl)tetrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN4/c8-6-2-1-3-7(4-6)12-5-9-10-11-12/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKLRXCNHCIDMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)N2C=NN=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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